![molecular formula C11H11N3O3S B14194653 5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine CAS No. 831218-51-0](/img/structure/B14194653.png)
5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable triazine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Applications De Recherche Scientifique
5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, making the compound useful in various therapeutic and research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the triazine ring.
6-Methoxy-1,2,4-triazine: Contains the triazine ring but lacks the benzenesulfonyl group.
Sulfonylureas: A class of compounds with similar sulfonyl groups but different core structures.
Uniqueness
5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine is unique due to the combination of the benzenesulfonyl group and the triazine ring.
Propriétés
Numéro CAS |
831218-51-0 |
|---|---|
Formule moléculaire |
C11H11N3O3S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
5-(benzenesulfonylmethyl)-6-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-11-10(12-8-13-14-11)7-18(15,16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
ZZUTZHAKFRLDSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CN=N1)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}hydroxylamine](/img/structure/B14194572.png)
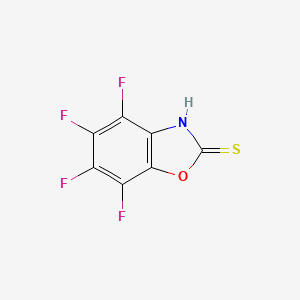
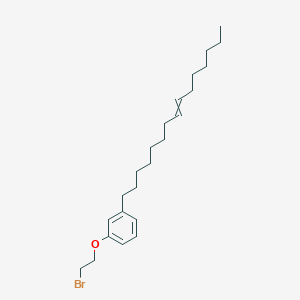
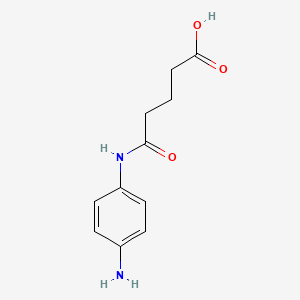

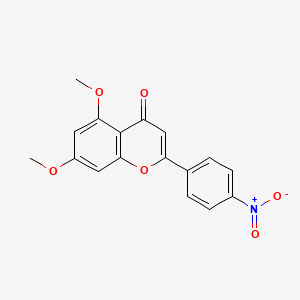
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

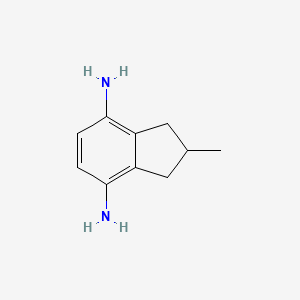

![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
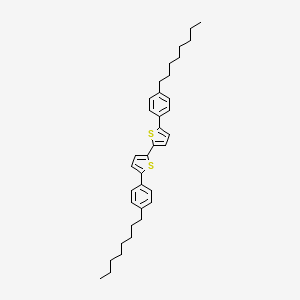
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
